Delta-3 Cefaclor
Overview
Description
Delta-3 Cefaclor is an isomer of Cefaclor, a second-generation cephalosporin antibiotic . It is also known as (2R,6R,7R)- and (2S,6R,7R)-7- { [ (2R)-2-Amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-3-ene-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Delta-3 Cefaclor is C15H14ClN3O4S . It has a molecular weight of 367.81 .Scientific Research Applications
Characterization of Binding to DNA : Research by S. Satyanarayana et al. (1992) investigated the binding of delta- and lambda-[Ru(o-phen)3]2+ with calf thymus DNA. This study provides insights into the nature of binding, which is important in understanding the interactions of similar structures in biological systems.
Simultaneous Determination of Cefaclor and Methylparaben : A novel RP-HPLC and RP-UPLC method for simultaneous determination of cefaclor and methylparaben in dosage form and its impurity cefaclor-delta-3- isomer was developed by M. Hassouna (2019). This method is suitable for laboratory control of raw materials and finished products.
Method for Separating Cefaclor and δ-3-Cefaclor : A study by L. Jia et al. (2002) developed a new micellar electrokinetic chromatography method using sodium cholate as an anionic surfactant for the separation of cefaclor and δ-3-cefaclor.
Safety And Hazards
Delta-3 Cefaclor may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be avoided from breathing dust/fume/gas/mist/vapours/spray. Protective gloves and eye/face protection should be worn when handling it .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMVPDSZPOOATN-ULZUWYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delta-3 Cefaclor | |
CAS RN |
152575-13-8 | |
Record name | 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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